molecular formula C11H10O2 B13938821 Benzyl but-3-ynoate

Benzyl but-3-ynoate

Cat. No.: B13938821
M. Wt: 174.20 g/mol
InChI Key: HDIFPQUVFVEGGG-UHFFFAOYSA-N
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Description

Benzyl but-3-ynoate is an organic compound with the molecular formula C11H10O2. It is an ester derived from benzyl alcohol and but-3-ynoic acid. This compound is of interest due to its unique structure, which includes both an aromatic ring and an alkyne group, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

benzyl but-3-ynoate

InChI

InChI=1S/C11H10O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h1,3-5,7-8H,6,9H2

InChI Key

HDIFPQUVFVEGGG-UHFFFAOYSA-N

Canonical SMILES

C#CCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl but-3-ynoate can be synthesized through the esterification of but-3-ynoic acid with benzyl alcohol. This reaction typically involves the use of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of copper(I)-catalyzed esterification has also been reported as an efficient method for producing this compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl but-3-ynoate undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) or Lindlar’s catalyst can be used for hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Benzyl but-3-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl but-3-ynoate involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming covalent bonds with biological molecules. This reactivity makes it a useful tool in chemical biology for labeling and modifying proteins and nucleic acids. Additionally, the ester group can undergo hydrolysis, releasing benzyl alcohol and but-3-ynoic acid, which can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    Benzyl but-2-enoate: Similar structure but with a double bond instead of a triple bond.

    Methyl but-2-ynoate: Similar alkyne group but with a methyl ester instead of a benzyl ester.

    Benzyl 3-phenylpropiolate: Contains a phenyl group on the alkyne carbon.

Uniqueness

Benzyl but-3-ynoate is unique due to its combination of an aromatic ring and an alkyne group, which provides distinct reactivity compared to similar compounds. The presence of the alkyne group allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis .

Q & A

Q. What are the standard synthetic routes for preparing Benzyl but-3-ynoate in laboratory settings?

this compound can be synthesized via acid-catalyzed esterification between but-3-ynoic acid and benzyl alcohol. A typical protocol involves using a catalytic amount of sulfuric acid or immobilized lipases under reflux conditions. Reaction monitoring via gas chromatography (GC) or thin-layer chromatography (TLC) is recommended to track ester formation. For enzymatic approaches, optimization of solvent systems (e.g., hexane or tert-butanol) and temperature (40–60°C) can enhance conversion rates .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm ester linkage and alkyne functionality.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and identify volatile byproducts.
  • Infrared Spectroscopy (IR) : Peaks at ~1730 cm1^{-1} (ester C=O) and ~2100 cm1^{-1} (alkyne C≡C).
  • High-Performance Liquid Chromatography (HPLC) : For non-volatile impurities. Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral interpretation .

Q. What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste.
  • Storage : Keep in airtight containers away from ignition sources and oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions for this compound synthesis be optimized using computational or statistical methods?

  • Design of Experiments (DOE) : Apply uniform experimental design to evaluate variables (e.g., molar ratio, catalyst loading, temperature). For example, kinetic modeling of benzyl acetate synthesis identified optimal molar ratios (acid:alcohol = 3:1) and catalyst concentrations (5–10 wt%) .
  • Machine Learning : Train models on historical reaction data to predict yields and side reactions.

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

  • Comparative Studies : Test catalysts (e.g., homogeneous acids vs. heterogeneous zeolites) under identical conditions.
  • Control Experiments : Isolate variables like moisture content or substrate purity.
  • Data Mining : Reanalyze published datasets using multivariate statistics to identify overlooked correlations .

Q. How does the alkyne group in this compound influence its reactivity compared to saturated esters?

The triple bond introduces steric constraints and electron-withdrawing effects, potentially altering:

  • Nucleophilic Attack : Reduced susceptibility to hydrolysis due to electron deficiency.
  • Thermal Stability : Higher decomposition temperatures compared to benzyl acetate. Computational studies (e.g., DFT) can map electron density and predict reactivity trends .

Q. What methodologies assess the environmental impact of this compound in ecotoxicological studies?

  • Biodegradation Assays : Use OECD 301 standards to measure microbial degradation in aqueous systems.
  • Toxicity Testing : Daphnia magna or algal growth inhibition tests to evaluate acute/chronic effects.
  • Metabolite Profiling : LC-MS to identify degradation products like but-3-ynoic acid .

Methodological Considerations

Q. How can scaling up this compound synthesis maintain efficiency from lab to pilot scale?

  • Heat Transfer : Use jacketed reactors to control exothermic reactions.
  • Mixing Efficiency : Optimize impeller design to ensure homogeneity.
  • Process Analytical Technology (PAT) : Implement inline IR or Raman spectroscopy for real-time monitoring .

Q. What computational tools predict the stability and reactivity of this compound?

  • Molecular Dynamics (MD) : Simulate degradation pathways under thermal stress.
  • Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for the alkyne group.
  • Cheminformatics : Leverage databases like PubChem to compare with structurally similar esters .

Q. How do competing reaction pathways (e.g., isomerization vs. polymerization) affect this compound synthesis?

  • Mechanistic Probes : Use isotopic labeling (18O^{18}O) or trapping agents to identify intermediates.
  • In Situ Spectroscopy : Monitor reaction progress via FT-IR or UV-Vis to detect side products.

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